Mito-TEMPO

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mito-TEMPO is a novel mitochondria-targeted antioxidant.

Scientific Research Applications

Atherosclerosis Prevention

Mito-TEMPO, a mitochondrial reactive oxygen species (ROS) scavenger, has been found to alleviate oxidized low-density lipoprotein (ox-LDL)-triggered foam cell formation . It re-activates Nrf2 and alleviates macrophage foam cell formation induced by ox-LDL . Mito-TEMPO also suppresses ox-LDL-triggered NLRP3 inflammasome activation and subsequent pyroptosis . It decreases lipoprotein uptake by inhibiting CD36 expression and suppresses foam cell formation by regulating the NLRP3 inflammasome .

Improvement of Oocyte Quality

Mito-TEMPO has been shown to improve the meiosis resumption and mitochondrial function of vitrified sheep oocytes . It rescues the apoptosis and mitochondrial dysfunction of vitrified oocytes and regulates their intracellular Ca2+ homeostasis and ATP content . Mito-TEMPO also provides strong antioxidant properties .

Neuropathic Pain Treatment

The therapeutic effects of Mito-TEMPO have been demonstrated in many pathological conditions, including neuropathic pain . It has been studied for its therapeutic effects and mechanisms on neuropathic pain in rats .

Treatment of Diseases Caused by Mitochondrial Dysfunction

Mito-TEMPO has been used to treat diseases caused by mitochondrial dysfunction .

Improvement of Blastocyst Developmental Ability

Mito-TEMPO treatment has shown positive effects in improving the blastocyst developmental ability through reducing mitochondrial superoxide in porcine embryos .

Recovery of Respiratory Chain Activity

Mito-TEMPO can efficaciously improve the oxidative stress injury of vitrified oocytes by recovering mitochondrial function via the mitochondrial respiratory chain .

Mechanism of Action

Target of Action

Mito-TEMPO is a mitochondrially targeted antioxidant . Its primary targets are the reactive oxygen species (ROS) present in the mitochondria . These ROS play a crucial role in various cellular processes, including cell signaling and homeostasis .

Mode of Action

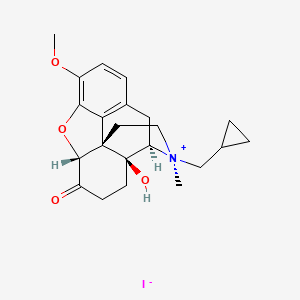

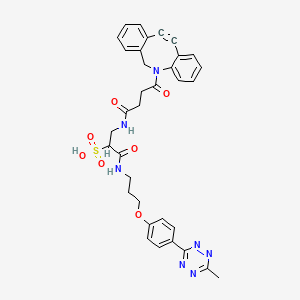

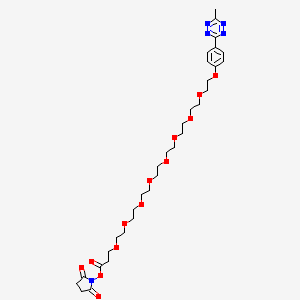

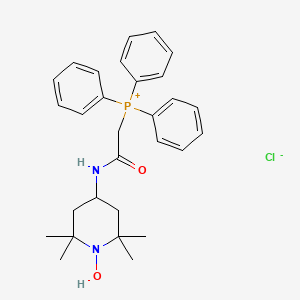

Mito-TEMPO acts as a specific scavenger of mitochondrial superoxide . It is a combination of the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium . This combination allows Mito-TEMPO to pass through lipid bilayers with ease and accumulate several hundred-fold in mitochondria . By scavenging the ROS, Mito-TEMPO reduces oxidative stress within the mitochondria .

Biochemical Pathways

Mito-TEMPO affects the Nrf2/NLRP3 signaling pathway . It activates Nrf2, inhibits the NLRP3 inflammasome, and reduces CD36 expression . This regulation of the Nrf2/NLRP3 signaling pathway helps prevent foam cell formation, highlighting Mito-TEMPO’s potential protective role against atherosclerosis .

Pharmacokinetics

The lipophilic cation triphenylphosphonium in Mito-TEMPO allows it to pass through lipid bilayers and accumulate in mitochondria . This property enhances its bioavailability within the mitochondria, making it an effective antioxidant in this organelle . .

Result of Action

Mito-TEMPO has been shown to reduce mitochondrial oxidative stress, decrease pericyte loss and apoptosis, and attenuate blood-brain barrier leakage and neuronal damage . These actions ultimately lead to improved cognitive function . In addition, Mito-TEMPO has been found to alleviate oxidized low-density lipoprotein-triggered foam cell formation .

Action Environment

The action of Mito-TEMPO can be influenced by environmental factors such as the presence of oxidative stress and mitochondrial dysfunction due to conditions like hypoglycemia . In both in vivo and in vitro models of hypoglycemia, interventions using Mito-TEMPO have been shown to reduce oxidative stress and improve outcomes .

properties

IUPAC Name |

[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23,33H,20-22H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEOOHMMSUBNGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36ClN2O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 134828258 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.